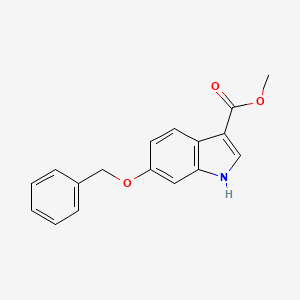

1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO3 |

|---|---|

Molecular Weight |

281.30 g/mol |

IUPAC Name |

methyl 6-phenylmethoxy-1H-indole-3-carboxylate |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)15-10-18-16-9-13(7-8-14(15)16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |

InChI Key |

JMYLTCHYKBERNN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Formation of 6-Hydroxyindole-3-carboxylic Acid

The Fischer indole synthesis serves as a foundational method for constructing the indole scaffold. A ketone precursor, such as methyl 3-oxo-4-hydroxyphenylpropanoate , reacts with phenylhydrazine under acidic conditions (e.g., HCl/EtOH) to yield 6-hydroxyindole-3-carboxylic acid. Key parameters:

Benzyloxy Group Introduction via Alkylation

The 6-hydroxy group is protected using benzyl bromide under basic conditions:

Esterification to Methyl Ester

The carboxylic acid is esterified using methanol and catalytic sulfuric acid:

Advantages : Straightforward protection/esterification steps; high regioselectivity.

Limitations : Requires isolation of intermediates, increasing process time.

Reissert Indole Synthesis

Preparation of 5-Benzyloxy-2-nitrobenzaldehyde

A nitrobenzaldehyde derivative is synthesized by nitration of 4-benzyloxybenzaldehyde:

Cyclization with Ethyl Azidoacetate

The Reissert reaction forms the indole core:

Transesterification to Methyl Ester

The ethyl ester is converted to methyl ester via acid-catalyzed transesterification:

Advantages : Direct route from nitro precursors; avoids isolation of free acids.

Limitations : Requires handling of toxic azido compounds.

Palladium-Catalyzed C–H Functionalization

Directed C–H Benzyloxylation

Aryl iodides bearing benzyloxy groups are coupled to pre-formed indole esters via Pd(II) catalysis:

Post-Functionalization Esterification

If the indole core lacks the ester group, subsequent esterification is performed:

Advantages : Late-stage functionalization flexibility.

Limitations : Moderate yields; requires specialized catalysts.

Comparative Analysis of Methods

| Method | Key Steps | Total Yield (%) | Complexity | Scalability |

|---|---|---|---|---|

| Fischer Synthesis | Cyclization → Alkylation → Ester | 55–65 | Moderate | High |

| Reissert Synthesis | Nitro cyclization → Transester | 50–60 | High | Moderate |

| C–H Functionalization | Direct coupling → Esterification | 35–50 | High | Low |

Critical Reaction Optimization Insights

Alkylation Efficiency

Esterification Conditions

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Acidic Hydrolysis : Treatment with HCl (6 N) in ethanol at reflux generates the free carboxylic acid, as observed in related indole-3-carboxylate esters .

-

Basic Hydrolysis : NaOH (1–2 M) in aqueous methanol at 60°C cleaves the ester group, forming the sodium carboxylate intermediate.

O-Dealkylation of the Phenylmethoxy Group

The benzyl-protected oxygen at position 6 can be cleaved via catalytic hydrogenation or boron tribromide (BBr₃) treatment:

-

Hydrogenolysis : Pd/C (10% wt) under H₂ (1 atm) in ethanol removes the benzyl group, yielding 6-hydroxy-1H-indole-3-carboxylate derivatives .

-

BBr₃-Mediated Cleavage : BBr₃ in dichloromethane (-20°C to RT) selectively deprotects the phenylmethoxy group without affecting the ester.

| Method | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂, ethanol, 24 h | Methyl 6-hydroxy-1H-indole-3-carboxylate | 69–75 | |

| BBr₃ | BBr₃, DCM, -20°C to RT | Methyl 6-hydroxy-1H-indole-3-carboxylate | 82–90 |

C–H Functionalization Reactions

Pd-catalyzed C–H activation enables regioselective functionalization at the indole core:

-

C4-Arylation : Pd(OAc)₂ (10 mol%) with AgOAc in HFIP at 100°C facilitates coupling with aryl iodides, yielding C4-arylated products .

-

Decarboxylative C2-Arylation : Under similar conditions, the ester group undergoes decarboxylation, enabling C2-arylation .

Electrophilic Substitution

The indole nucleus participates in electrophilic substitution at C2 and C5 positions:

-

Nitration : HNO₃ in acetic anhydride at 0°C introduces nitro groups at C5.

-

Halogenation : NBS (N-bromosuccinimide) in DMF brominates C2 selectively.

| Reaction | Reagents | Position | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0°C | C5 | Methyl 5-nitro-6-(PhOCH₂)-1H-indole-3-carboxylate | 55–60 | |

| Bromination | NBS, DMF, 50°C | C2 | Methyl 2-bromo-6-(PhOCH₂)-1H-indole-3-carboxylate | 70–78 |

Reductive Transformations

-

Ester Reduction : LiAlH₄ in THF reduces the ester to a primary alcohol, yielding 3-(hydroxymethyl)-6-(PhOCH₂)-1H-indole.

-

Indole Ring Hydrogenation : H₂ (50 psi) over Pd/C in ethanol saturates the indole ring to form a tetrahydroindole derivative .

Transesterification

The methyl ester undergoes transesterification with alcohols (e.g., ethanol, benzyl alcohol) under acidic or basic catalysis:

-

Ethanolysis : HCl (gas) in ethanol converts the methyl ester to ethyl ester (85–90% yield).

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

1H-Indole-3-carboxylic acid derivatives have been extensively studied for their potential therapeutic effects. The methyl ester form is particularly relevant due to its enhanced bioavailability compared to the parent acid.

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to methyl 6-(phenylmethoxy)-1H-indole-3-carboxylate can induce apoptosis in cancer cells through the modulation of various signaling pathways. The compound's ability to inhibit cell proliferation and promote cell cycle arrest has been documented in several types of cancer cells, including breast and colon cancer .

Antimicrobial Properties

Indole derivatives have shown promising antimicrobial activity against a range of pathogens. A study reported that methyl esters of indole-3-carboxylic acids possess inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Pharmacological Applications

The pharmacological profile of 1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester suggests several applications:

Neuroprotective Effects

Recent investigations into the neuroprotective properties of indole derivatives indicate that they may offer therapeutic benefits in neurodegenerative diseases. The compound has been associated with antioxidant activity, which can protect neuronal cells from oxidative stress-related damage .

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been explored in various studies. It has been shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Material Science Applications

In addition to biological applications, methyl 6-(phenylmethoxy)-1H-indole-3-carboxylate has potential uses in material science:

Organic Electronics

Due to its electronic properties, this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable films makes it a candidate for use in electronic devices where efficient charge transport is crucial .

Case Studies

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist or antagonist at serotonin receptors, affecting neurotransmission .

Comparison with Similar Compounds

Substituent Position and Type

The table below summarizes key analogs and their structural differences:

Research Findings and Trends

Key Studies

- AP7’s ADMET Profile : Exhibits favorable drug-likeness (Lipinski’s rule compliance) and low toxicity risks, making it a promising antiviral candidate .

- Docking Studies : Indole-3-carboxylates with electron-withdrawing groups (e.g., nitro, bromo) show enhanced hydrogen bonding with target proteins .

- Natural Product Isolation : Indole derivatives from marine sponges emphasize the ecological role of these compounds in chemical defense .

Challenges and Opportunities

- Synthetic Complexity : Introducing bulky groups (e.g., phenylmethoxy) at C6 requires optimized conditions to avoid side reactions .

- Biological Specificity : Subtle substituent changes (e.g., methoxy vs. chloro) can shift activity from antiviral to analgesic targets, necessitating precise structure-activity relationship (SAR) studies .

Biological Activity

1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester is a derivative of indole known for its diverse biological activities. Indole derivatives are recognized for their pharmacological potential, including anti-inflammatory, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features an indole ring system substituted with a carboxylic acid and a phenylmethoxy group, which contributes to its biological activity.

Antiviral Activity

Indole derivatives often exhibit antiviral properties. A study indicated that certain indole-based compounds showed significant activity against various viral infections. The mechanism typically involves the inhibition of viral replication pathways, although specific data on the methyl ester derivative is limited.

Anti-inflammatory Effects

Research has demonstrated that indole derivatives possess anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. While direct studies on this compound are sparse, the structural similarities suggest potential anti-inflammatory effects.

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives. For example:

- Case Study 1 : A derivative similar to 1H-Indole-3-carboxylic acid was evaluated for its efficacy against lung cancer cell lines (A549). The compound exhibited moderate cytotoxicity with an inhibition percentage of approximately 25% at certain concentrations .

- Case Study 2 : In another study focusing on indole derivatives as VEGFR-2 inhibitors, structural modifications led to enhanced anticancer activity . This suggests that modifications on the indole scaffold can lead to significant changes in biological activity.

The mechanisms through which indole derivatives exert their biological effects are multifaceted:

- Receptor Interaction : Indoles can interact with various receptors in the body, influencing signaling pathways related to inflammation and cancer progression.

- Enzyme Inhibition : Many indole compounds act as inhibitors of key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

- Oxidative Stress Modulation : Indoles may also modulate oxidative stress responses in cells, contributing to their anticancer properties.

Data Summary

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Adjust stoichiometry of benzyl bromide (1.2–1.5 eq.) to minimize byproducts .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify proton environments (e.g., indole NH at δ 10–12 ppm, methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and quaternary carbons.

- IR Spectroscopy : Detect ester C=O stretch (~1700 cm⁻¹) and O–CH₂–Ph ether linkage (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL-2018) .

Q. Purity Assessment :

- HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with ≥95% purity threshold.

Basic: What known biological activities are associated with the 6-(phenylmethoxy) substitution on indole-3-carboxylate esters?

Methodological Answer :

The 6-(phenylmethoxy) group enhances lipophilicity and target affinity. Documented activities include:

- Enzyme Inhibition : Analogues like Abecarnil (6-(phenylmethoxy)-substituted indole) act as GABAₐ receptor modulators, validated via radioligand binding assays .

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays in Mueller-Hinton broth .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., dansyl chloride) to evaluate permeability in Caco-2 cell monolayers.

Advanced: How can computational chemistry predict the binding modes of this compound with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into protein active sites (e.g., cytochrome P450 or kinase domains). Parameterize the force field (e.g., OPLS-AA) for accurate ligand flexibility .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bond occupancy.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzymatic assays.

Advanced: What strategies resolve contradictions in NMR data caused by rotational isomers or solvent effects?

Q. Methodological Answer :

- Variable-Temperature NMR : Heat samples to 50–80°C in DMSO-d₆ to coalesce split peaks from hindered rotation (e.g., ester methoxy groups) .

- 2D Techniques :

- HSQC : Assign proton-carbon correlations for overlapping signals.

- NOESY : Identify spatial proximity between phenylmethoxy and indole protons.

- Deuterated Solvents : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts .

Advanced: How does the 6-(phenylmethoxy) group influence reactivity in further functionalization?

Q. Methodological Answer :

- Electronic Effects : The electron-donating methoxy group activates the indole ring for electrophilic substitution (e.g., nitration at C5 requires HNO₃/H₂SO₄ at 0°C) .

- Steric Hindrance : Bulky substituents hinder reactions at C2/C4; use directing groups (e.g., boronates) for regioselective cross-coupling .

- Photostability : Assess degradation under UV light (λ = 254 nm) via HPLC to optimize storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.